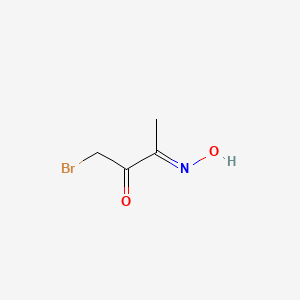![molecular formula C26H33FO8 B13820699 4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)phenyl methyl Sulfide, also known as 4-(Methylmercapto)benzyl alcohol, 4-(Methylthio)benzyl alcohol, 4-Methylsulfanylbenzyl alcohol, [4-(Methylsulfanyl)phenyl]methanol, and p-(Methylthio)benzyl alcohol, is an organic compound with the molecular formula C8H10OS. This compound is characterized by the presence of a benzyl alcohol group substituted with a methylthio group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzyl alcohol can be achieved through various methods. One common approach involves the reaction of 4-methylthiophenol with formaldehyde under acidic conditions to yield the desired product. Another method includes the reduction of 4-(Methylthio)benzaldehyde using reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of 4-(Methylthio)benzyl alcohol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Methylthio)benzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-(Methylthio)benzaldehyde back to 4-(Methylthio)benzyl alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 4-(Methylthio)benzaldehyde
Reduction: 4-(Methylthio)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted benzyl alcohols
Applications De Recherche Scientifique
4-(Methylthio)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(Methylthio)benzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new bonds. Additionally, its methylthio group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)biphenyl
- 4-Phenylbenzyl alcohol
- 4-(Methylthio)benzaldehyde
- 4-Methoxybenzyl alcohol
Uniqueness
4-(Methylthio)benzyl alcohol is unique due to the presence of both a benzyl alcohol group and a methylthio group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C26H33FO8 |
|---|---|
Poids moléculaire |
492.5 g/mol |
Nom IUPAC |
[2-[(1S,2R,4S,8R,9S,11S,12S,13S,19R)-12-fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO8/c1-13(28)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(30)17-8-14(29)6-7-23(17,4)25(16,27)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,30-31H,9-12H2,1-5H3/t15-,16+,18-,19+,21+,23+,24+,25-,26+/m1/s1 |
Clé InChI |
JDZIWTDCPALRKC-QBVOQDFGSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]12[C@H](C[C@H]3[C@@]1(C[C@@H]([C@@]4([C@H]3C[C@H](C5=CC(=O)C=C[C@@]54C)O)F)O)C)OC(O2)(C)C |
SMILES canonique |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)O)F)O)C)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)

![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)



![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)

